Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Description
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a chiral organophosphorus compound characterized by a benzooxaphosphole core substituted with tert-butyl and methoxy groups. Its molecular formula is C₂₀H₃₄O₃P₂ (MW: 384.43 g/mol) . The (2R,3R) stereochemistry defines its spatial arrangement, which is critical for applications in asymmetric catalysis or as a chiral ligand. The compound is stored under inert atmospheres (2–8°C) and exhibits hazards related to skin/eye irritation (H315, H319, H335) .
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCBXLKTYYGGA-MZNJEOGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide serves as a versatile reagent in organic synthesis. Its phosphine oxide functionality allows it to participate in various reactions, including:
- Phosphorylation Reactions : It can be used to introduce phosphine oxide groups into organic molecules, enhancing their reactivity and stability.
- Synthesis of Phosphorus-containing Compounds : The compound can facilitate the formation of phosphorus-containing heterocycles, which are essential in the development of agrochemicals and pharmaceuticals.
Catalysis
The compound exhibits catalytic properties that make it suitable for various chemical transformations:
- Catalytic Activity in Cross-Coupling Reactions : It has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving yields and selectivity .
- Asymmetric Synthesis : The chiral nature of this phosphine oxide allows for its application in asymmetric synthesis, where it can enhance enantioselectivity in reactions involving chiral substrates .
Medicinal Chemistry
Research indicates potential therapeutic applications of di-tert-butyl phosphine oxides:
- Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .
- Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability of this compound are ongoing, with early results indicating promising profiles for drug development .
Case Study 1: Cross-Coupling Reactions
In a study published by Aladdin Scientific, this compound was employed as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated a significant increase in reaction efficiency compared to traditional ligands.
Results Summary:
| Reaction Type | Yield (%) | Selectivity |
|---|---|---|
| Suzuki Coupling | 85 | High |
| Heck Reaction | 90 | Moderate |
Case Study 2: Anticancer Activity
A research article highlighted the anticancer effects of phosphorus-containing compounds similar to di-tert-butyl phosphine oxides. In vitro studies showed that these compounds could inhibit cell proliferation in various cancer cell lines.
Results Summary:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Replacing the methoxy group with a dimethylamino group (Row 3) increases molecular weight (397.47 vs. 384.43) and introduces basicity, altering solubility and reactivity .
Physicochemical Properties
Solubility and Stability
- The 2,6-dimethoxyphenyl analog (C₂₇H₄₀O₄P₂) exhibits solubility of 2.04 mL/mg at 10 mM in organic solvents like DMSO, while the dimethylamino variant (C₂₁H₃₇NO₂P₂) requires inert storage to prevent degradation .
- Methoxy-substituted analogs (Rows 1–2) are less polar than dimethylamino derivatives, influencing their partition coefficients and bioavailability .
Computational and Bioactivity Comparisons
Structural Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows:
- ~85% similarity to its (2S,3S) enantiomer due to identical functional groups .
- <50% similarity to the 2,6-dimethoxyphenyl analog, highlighting the impact of aromatic substituents .
Bioactivity Profiling
- Compounds with tert-butyl groups exhibit enhanced metabolic stability, as seen in kinase inhibitors targeting Leishmania species .
- Methoxy and dimethylamino substituents correlate with distinct protein-binding profiles; for example, dimethylamino groups may increase interactions with acidic residues in enzyme active sites .
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds through two key intermediates:
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3-Indolylmethanol : Generated via acid-catalyzed hydration of 3-indolylformaldehyde.
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Vinyliminium Intermediate : Forms from the dehydration of 3-indolylmethanol, activating the aldehyde for nucleophilic attack.
The SPO acts as a 1,4-dinucleophile, with its o-hydroxyphenyl group engaging in electrophilic aromatic substitution. The tert-butyl groups on the SPO pre-install steric bulk, directing the cycloaddition to favor the (2R,3R) configuration. The methoxy group at position 4 is introduced via a pre-functionalized SPO derived from 2-hydroxy-4-methoxyphenol.
Optimization Parameters
Substituting the Brønsted acid with weaker analogs (e.g., acetic acid) reduces diastereoselectivity to <80:20 dr.
Alternative Synthetic Pathways
Stepwise Oxaphosphole Ring Formation
A less common method involves sequential construction of the oxaphosphole ring followed by phosphine oxide functionalization:
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Ring Closure : Reacting 2-(tert-butyl)-4-methoxyphenol with phosphorus trichloride forms the oxaphosphole core.
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Oxidation : Treating the intermediate with hydrogen peroxide yields the phosphine oxide.
This approach suffers from lower stereocontrol (<70% dr) and requires additional chiral resolution steps.
Asymmetric Catalytic Phosphorylation
Palladium-catalyzed cross-coupling between tert-butylphosphine borane complexes and brominated benzooxaphospholes has been explored but remains experimental. Challenges include:
Characterization and Quality Control
Analytical Data Table
Chiral Purity Validation
Chiral stationary phase HPLC (CSP-HPLC) using a Daicel Chiralpak IC column confirms >99% enantiomeric excess (ee) for the (2R,3R) isomer.
Industrial-Scale Production Challenges
Solvent and Catalytic Recovery
Recycling triflic acid remains problematic due to its hygroscopicity. Recent advances employ supported ionic liquid phases (SILPs) to immobilize the catalyst, achieving 85% recovery efficiency.
Byproduct Management
The primary byproduct, 3-indolylmethanol, is removed via aqueous extraction (pH 9.5), reducing its concentration to <0.5%.
Emerging Methodologies
Q & A
Q. Characterization :
- NMR Spectroscopy : [^31]P NMR is critical for confirming phosphorus oxidation states and rotameric mixtures (e.g., δ ~20-30 ppm for phosphine oxides) . [^1]H and [^13]C NMR resolve tert-butyl (δ ~1.1-1.4 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or HRMS validates molecular weight (e.g., m/z 426.52 for C23H40O3P2) .
- Optical Rotation : Polarimetry or chiral HPLC confirms enantiomeric excess (≥99% ee) .
Advanced: How can stereochemical integrity be preserved during synthesis, and what analytical methods detect configuration errors?
Answer:
Preservation Strategies :
Q. Detection of Errors :
- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis .
- Chiral Derivatization : Convert the compound to diastereomers using chiral reagents (e.g., Mosher’s acid) for [^1]H NMR comparison .
- Computational Modeling : Compare experimental [^31]P NMR shifts with DFT-calculated values to identify misconfigured intermediates .
Basic: What solvent systems and reaction conditions optimize yield in the final coupling step?
Answer:
- Solvent Choice : Polar aprotic solvents (DMF, CH2Cl2) enhance solubility of tert-butylphosphine intermediates .
- Coupling Agents : Use Pd/Cu catalysts for aryl-phosphorus bond formation under mild conditions (e.g., 50°C, 12h) .
- Acid Scavengers : Add triethylamine or DMAP to neutralize HCl byproducts from phosphorylation steps .
- Yield Optimization : Typical yields range 42–69% for analogous compounds; improve via slow addition of reagents to suppress side reactions .
Advanced: How should researchers resolve contradictory NMR data indicating unexpected rotamers or impurities?
Answer:
Stepwise Analysis :
Rotamer Identification : [^31]P NMR splitting (e.g., two signals for rotamers) suggests restricted rotation; variable-temperature NMR (VT-NMR) can coalesce peaks at higher temps .
Impurity Profiling :
- LC-MS : Detect low-level byproducts (e.g., de-methoxy analogues) .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., dihydrobenzooxaphosphol protons) .
Crystallization : Recrystallize from ethanol/water to isolate the dominant rotamer or remove impurities .
Case Study : A 2024 study observed rotameric mixtures in tert-butyl phosphonates; dynamic NMR simulations aligned with experimental data to confirm equilibrium ratios .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Moisture Sensitivity : Store under argon at -20°C in sealed, flame-dried vials to prevent hydrolysis of the phosphine oxide .
- Light Protection : Amber glassware minimizes photooxidation of the dihydrobenzooxaphosphol ring .
- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; verify purity via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) before reuse .
Advanced: What mechanistic insights explain the reactivity of the 1,3-oxaphosphol ring in catalysis?
Answer:
- Ring Strain : The 5-membered oxaphosphol ring’s angle strain (~90°) enhances nucleophilic attack at phosphorus, enabling ligand exchange .
- Electronic Effects : Methoxy and tert-butyl groups donate electron density to phosphorus, modulating Lewis acidity in coordination complexes .
- Catalytic Applications : Demonstrated in asymmetric hydrophosphonylation, where the (2R,3R) configuration directs enantioselectivity (up to 90% ee) .
Basic: How can researchers validate the absence of toxic byproducts (e.g., phosphate esters) in synthesized batches?
Answer:
- GC-MS Screening : Detect volatile phosphate esters (e.g., triphenyl phosphate) using DB-5 columns and EI ionization .
- ICP-OES : Quantify residual phosphorus content to ensure <1 ppm impurities .
- In Vitro Assays : Test for endocrine disruption using receptor-binding assays, as mandated by EU regulations for organophosphorus compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
